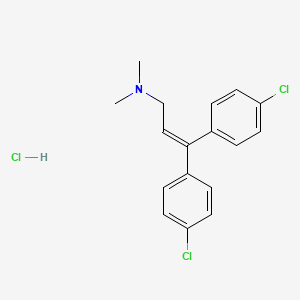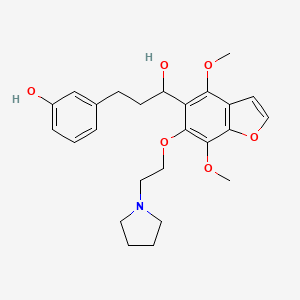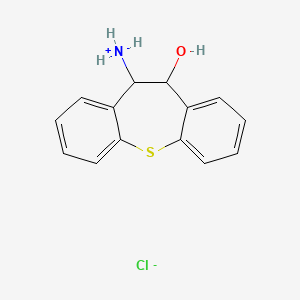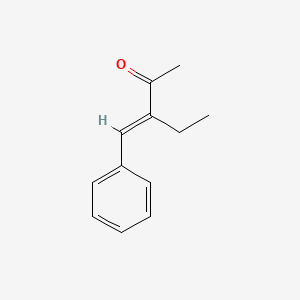
2-Butanol (D)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, also known as sec-butanol or butan-2-ol, is an organic compound with the chemical formula C₄H₁₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is chiral and can exist as two enantiomers: ®-2-butanol and (S)-2-butanol. It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butanol can be synthesized through several methods:
Hydration of Butenes: One of the primary industrial methods involves the hydration of 1-butene or 2-butene in the presence of sulfuric acid as a catalyst.
Grignard Reaction: Another method involves the reaction of ethylmagnesium bromide with acetaldehyde, followed by hydrolysis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Butanol undergoes various chemical reactions, including:
Dehydration: In the presence of acid catalysts, 2-butanol can undergo dehydration to form butenes.
Substitution: It can participate in substitution reactions, such as the Lucas test, where it reacts with hydrochloric acid to form sec-butyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Acid catalysts like sulfuric acid.
Substitution: Hydrochloric acid.
Major Products:
Oxidation: 2-Butanone.
Dehydration: Butenes.
Substitution: sec-Butyl chloride.
Scientific Research Applications
2-Butanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-butanol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Butanol can be compared with other butanol isomers:
1-Butanol: A primary alcohol with the hydroxyl group attached to a primary carbon.
Isobutanol: A branched-chain alcohol with different boiling points and solubility characteristics.
tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a tertiary carbon, exhibiting different reactivity and physical properties.
Uniqueness: 2-Butanol’s secondary alcohol structure makes it unique in its reactivity and applications. Its ability to form enantiomers adds to its versatility in chiral synthesis and research .
Properties
CAS No. |
4712-39-4 |
|---|---|
Molecular Formula |
C4H10O |
Molecular Weight |
75.13 g/mol |
IUPAC Name |
2-deuteriooxybutane |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i5D |
InChI Key |
BTANRVKWQNVYAZ-UICOGKGYSA-N |
Isomeric SMILES |
[2H]OC(C)CC |
Canonical SMILES |
CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


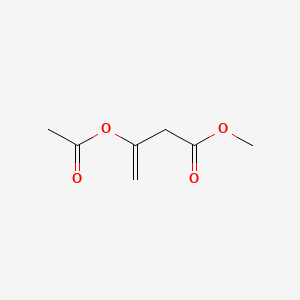
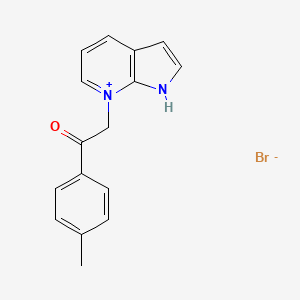
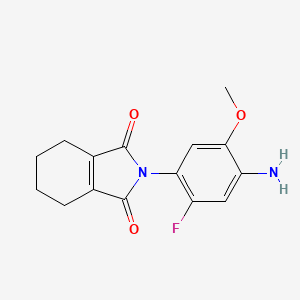

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
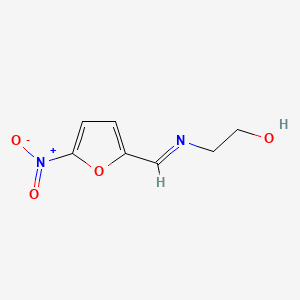
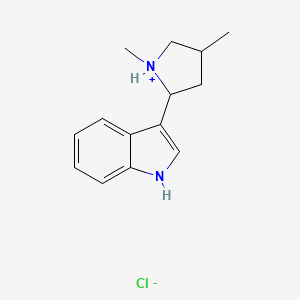
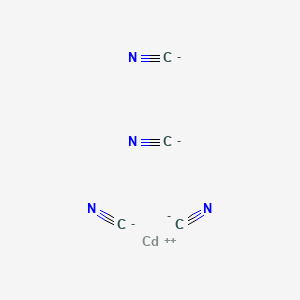
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
